Hexyl inolactam V
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Overview
Description
Preparation Methods
The synthesis of Hexyl inolactam V can be achieved through several routes. One approach involves the use of indolyne intermediates, which display regioselectivity in nucleophilic addition and cycloaddition reactions . Another method involves the total synthesis from known 4-nitrotryptophan derivatives in multiple steps, achieving an overall yield of 49% . Industrial production methods typically involve the use of advanced organic synthesis techniques to ensure high purity and yield.
Chemical Reactions Analysis
Hexyl inolactam V undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methyl 4-nitroindole-3-carboxylate and other indole derivatives . The major products formed from these reactions are typically analogs of indolactam V, which retain the core structure but may have different functional groups attached .
Scientific Research Applications
Hexyl inolactam V has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying indole alkaloid synthesis and reactivity . In biology, it is employed to promote differentiation in stem cell research, particularly in the development of pancreatic cells . In medicine, it is investigated for its potential role in cancer research due to its ability to activate PKC, which is involved in various cellular processes . In industry, it is used in the development of biochemical assays and as a tool for studying protein kinase activity .
Mechanism of Action
Hexyl inolactam V exerts its effects by binding to the α, β, γ, δ, ε, and η isozymes of protein kinase C with high affinity . This binding activates PKC, leading to the phosphorylation of various downstream targets involved in cellular signaling pathways . The activation of PKC by this compound promotes differentiation and other cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Hexyl inolactam V is similar to other indole alkaloids, such as teleocidin B and lyngbyatoxin A, which also activate protein kinase C . this compound is unique in its high affinity for multiple PKC isozymes and its ability to promote differentiation in stem cell research . Other similar compounds include various analogs of indolactam V, which differ in their functional groups but retain the core indole structure .
Properties
CAS No. |
121706-11-4 |
---|---|
Molecular Formula |
C23H35N3O2 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(10S,13S)-5-hexyl-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one |
InChI |
InChI=1S/C23H35N3O2/c1-5-6-7-8-9-16-10-11-19-20-17(13-24-21(16)20)12-18(14-27)25-23(28)22(15(2)3)26(19)4/h10-11,13,15,18,22,24,27H,5-9,12,14H2,1-4H3,(H,25,28)/t18-,22-/m0/s1 |
InChI Key |
VUNWDHPWVKPCIS-AVRDEDQJSA-N |
Isomeric SMILES |
CCCCCCC1=C2C3=C(C=C1)N([C@H](C(=O)N[C@@H](CC3=CN2)CO)C(C)C)C |
Canonical SMILES |
CCCCCCC1=C2C3=C(C=C1)N(C(C(=O)NC(CC3=CN2)CO)C(C)C)C |
Origin of Product |
United States |
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